2,2,2-Trichloro-1-ethoxyethanol
Overview
Description
2,2,2-Trichloro-1-ethoxyethanol is a chemical compound that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,2,2-Trichloro-1-ethoxyethanol's properties and reactivity. For instance, 2-ethoxyethanol is mentioned as a compound of interest in the context of its emissions from diesel/biodiesel blends and its reactivity with atmospheric radicals .
Synthesis Analysis
While there is no direct synthesis of 2,2,2-Trichloro-1-ethoxyethanol reported in the provided papers, similar processes can be found in the synthesis of related compounds. For example, the synthesis of 1-Methoxy-2-propanol from methanol and 1,2-epoxypropane using triethylamine as a catalyst is discussed, which suggests that a similar approach could potentially be adapted for synthesizing 2,2,2-Trichloro-1-ethoxyethanol . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol involves chlorinated and ether-containing intermediates, which could provide insights into the synthesis of chlorinated alkoxyethanols .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-ethoxyethanol can be inferred to some extent from the studies of related compounds. The presence of the ethoxyethanol moiety in 2-ethoxyethanol suggests that the compound under study would have similar intermolecular interactions, such as hydrogen bonding, which could affect its physical properties and reactivity .
Chemical Reactions Analysis
The reactivity of 2-ethoxyethanol with atmospheric radicals such as OH and NO3 radicals and Cl atoms has been studied, providing insights into the potential reactivity of 2,2,2-Trichloro-1-ethoxyethanol with these species. The study found that 2-ethoxyethanol reacts with these radicals to form various products, including ethylene glycol monoacetate and ethylene glycol monoformate . This suggests that 2,2,2-Trichloro-1-ethoxyethanol may also undergo similar reactions, potentially leading to chlorinated by-products.
Physical and Chemical Properties Analysis
The physical properties of 2-ethoxyethanol and its mixtures with other glycols have been characterized, including densities and relative permittivities at different temperatures . These properties are influenced by intermolecular interactions, which are also relevant for understanding the behavior of 2,2,2-Trichloro-1-ethoxyethanol. The excess thermodynamic properties of binary mixtures containing 2-ethoxyethanol have been studied, providing data on the excess molar volumes and deviations in relative permittivity, which are indicative of the strength and nature of intermolecular interactions .
Scientific Research Applications
Interaction Studies in Liquid Mixtures
Research has explored the interactions between different molecules in liquid mixtures, with a focus on 2-ethoxyethanol (a related compound to 2,2,2-Trichloro-1-ethoxyethanol). This work, conducted by Durgabhavani et al. (2019), studied the interactions of cyclohexane and 2-ethoxyethanol using ultrasonic measurements. The study revealed that 2-ethoxyethanol, with its amphiphilic properties, is a potential candidate for forming hydrogen bonds (Durgabhavani, Kavitha, Narendra, Srilakshmi, & Ratnakar, 2019).
Application in Feed Analysis
In 1989, Cherney, Patterson, and Cherney examined the use of 2-ethoxyethanol in the Neutral Detergent Fiber (NDF) procedure for feed analysis. The study suggested modifications to the NDF procedure, including the elimination of 2-ethoxyethanol (Cherney, Patterson, & Cherney, 1989).
Cosmetic Applications and Safety
Mariani et al. (1999) developed a method to determine 2-ethoxyethanol in cosmetics, acknowledging its widespread industrial use but also its potential health hazards. The study emphasizes the need for routine control in cosmetics manufacturing (Mariani, Villa, Neuhoff, & Dorato, 1999).
Atmospheric Reactivity Studies
Colmenar et al. (2020) investigated the reactivity of 2-ethoxyethanol with atmospheric radicals. The study provides insights into the atmospheric lifetimes and degradation processes of 2-ethoxyethanol, a compound emitted from diesel/biodiesel blends (Colmenar, Salgado, Martín, Aranda, Tapia, & Cabañas, 2020).
Thermodynamic Property Studies
Research by Sen and Kim (2009) focused on the thermodynamic properties of mixtures involving 2-ethoxyethanol. They explored the excess molar volumes and enthalpies for binary mixtures containing 2-ethoxyethanol, providing valuable data for understanding the physical and chemical behavior of these mixtures (Sen & Kim, 2009).
Synthesis of Hydroxyiminoacetamides
Krapcho and Cadarmro (2004) presented a modified synthetic route for the preparation of hydroxyiminoacetamides using 2,2,2-trichloro-1-ethoxyethanol. This research provided an alternative to using controlled substances in the synthesis of these compounds (Krapcho & Cadarmro, 2004).
Photooxidation Studies
Stemmler, Mengon, and Kerr (1996) conducted a study on the photooxidation of 2-ethoxyethanol. Their research offered a detailed analysis of the reaction products and mechanisms, contributing to the understanding of the environmental fate of this compound (Stemmler, Mengon, & Kerr, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trichloro-1-ethoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWKJDYXPNWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870577 | |
Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-ethoxyethanol | |
CAS RN |
515-83-3 | |
Record name | 2,2,2-Trichloro-1-ethoxyethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloral alcoholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloral alcoholate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2,2-trichloro-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1-ethoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAL ALCOHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU3I94Z61H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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